molecular formula C₂₁H₃₄O₃ B1663811 5alpha-Pregnane-3beta,6alpha-diol-20-one CAS No. 21853-11-2

5alpha-Pregnane-3beta,6alpha-diol-20-one

Cat. No. B1663811
CAS RN: 21853-11-2
M. Wt: 334.5 g/mol
InChI Key: HHUZGDMRRLQZIQ-WAXVQEINSA-N
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Description

“5alpha-Pregnane-3beta,6alpha-diol-20-one” is a chemical compound with the molecular formula C21H36O2 . It is a type of steroid, which is a class of organic compounds characterized by a molecular structure comprising four fused rings .


Molecular Structure Analysis

The molecular structure of “5alpha-Pregnane-3beta,6alpha-diol-20-one” is characterized by a molecular weight of 320.52 and a linear formula of C21H36O2 . It’s important to note that the exact structure would depend on the arrangement of atoms and bonds within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5alpha-Pregnane-3beta,6alpha-diol-20-one” include a molecular weight of 320.52 and a linear formula of C21H36O2 . Additional properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Metabolic Studies

A study conducted by Baillie, Sjövall, and Herz (1975) reported the synthesis of specifically deuterium-labelled pregnanolone and pregnanediol sulphates, including 5alpha-pregnane-3beta,6alpha-diol-20-one. These compounds were synthesized for metabolic studies in humans, providing insights into the human body's utilization and modification of these steroids (Baillie, Sjövall, & Herz, 1975).

Enzymatic Activity

Dombroski, Casey, and Macdonald (1997) explored the enzymatic activity related to 5alpha-pregnane-3beta,6alpha-diol-20-one. They found that certain steroids, including this compound, undergo metabolism through specific enzymes in extrahepatic human tissues. This research contributes to understanding the role of these steroids in physiological processes (Dombroski, Casey, & Macdonald, 1997).

Neuroactive Properties

Pařízek et al. (2005) studied neuroactive pregnanolone isomers, including 5alpha-pregnane-3beta,6alpha-diol-20-one, during pregnancy. Their research provided valuable insights into the levels and roles of these neuroactive steroids throughout pregnancy, potentially influencing maternal and fetal physiology (Pařízek et al., 2005).

Immunomodulatory Effects

Suzuki et al. (2002) investigated the metabolism of progesterone, leading to the formation of 5alpha-pregnane-3beta,6alpha-diol-20-one in human immune cells. This study revealed the potential immunomodulatory effects of this steroid metabolite, which could influence the immune response during various physiological states (Suzuki, Murry, Darnel, & Sasano, 2002).

Placental Metabolism

Research by Dombroski, Casey, and Macdonald (1997) also delved into the formation of 5alpha-dihydroprogesterone in the human placenta from compounds including 5alpha-pregnane-3beta,6alpha-diol-20-one. This study offered insights into the metabolic pathways in the placenta, crucial for understanding fetal and maternal health during pregnancy (Dombroski, Casey, & Macdonald, 1997).

Safety And Hazards

The specific safety and hazard information for “5alpha-Pregnane-3beta,6alpha-diol-20-one” is not provided in the available resources. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

1-[(3S,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUZGDMRRLQZIQ-WAXVQEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5alpha-Pregnane-3beta,6alpha-diol-20-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Pregnane-3beta,6alpha-diol-20-one
Reactant of Route 2
5alpha-Pregnane-3beta,6alpha-diol-20-one
Reactant of Route 3
5alpha-Pregnane-3beta,6alpha-diol-20-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5alpha-Pregnane-3beta,6alpha-diol-20-one

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